Magnesium(2+) iodide methanide

Description

Contextualization within Organometallic Chemistry

Organometallic chemistry is a branch of chemistry that investigates compounds containing at least one bond between a carbon atom of an organic molecule and a metal. wikipedia.orgwikipedia.orgsolubilityofthings.com This field merges aspects of inorganic and organic chemistry, and its compounds are notable for their unique properties and reactivity. fiveable.metaylorandfrancis.com Organometallic compounds, including those of alkali, alkaline earth, and transition metals, are instrumental in a wide array of applications, from industrial catalysis to the synthesis of complex molecules like pharmaceuticals and polymers. wikipedia.orgfiveable.me

Organomagnesium chemistry, a specific area within organometallic chemistry, focuses on compounds with magnesium-carbon bonds. wikipedia.org The most significant of these are the Grignard reagents, which are powerful tools in synthetic chemistry, primarily for their ability to form new carbon-carbon bonds. wikipedia.orgtutorchase.com The unique reactivity of organomagnesium compounds stems from the polar covalent nature of the carbon-magnesium bond, where the carbon atom acts as a nucleophile. wikipedia.org

Historical Development and Significance of Grignard Reagents

The discovery of Grignard reagents by French chemist Victor Grignard in 1900 was a watershed moment in organic chemistry. numberanalytics.comthermofisher.comthermofisher.com His work, which earned him the Nobel Prize in Chemistry in 1912, involved the reaction of organic halides with magnesium metal in an ether solvent to produce organomagnesium halides. numberanalytics.comebsco.comnobelprize.org This breakthrough provided a straightforward and effective method for creating carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. tutorchase.comnumberanalytics.com

Prior to Grignard's discovery, other organometallic compounds like those of zinc and lithium were known, but they were either too reactive and flammable or not reactive enough for widespread practical use. operachem.com Grignard reagents, with the general formula R-Mg-X (where R is an organic group and X is a halogen), offered a versatile and manageable solution. wikipedia.orgnumberanalytics.com Their discovery revolutionized organic synthesis, enabling chemists to build a vast range of molecules, from simple alcohols to intricate natural products. thermofisher.comebsco.comnumberanalytics.com The significance of this discovery is underscored by the thousands of publications that have since reported on the applications of the Grignard reaction. nobelprize.orgbritannica.com

The preparation of Grignard reagents, such as methylmagnesium iodide, typically involves reacting an organic halide with magnesium turnings in an anhydrous ether like diethyl ether or tetrahydrofuran (B95107) (THF). acs.orgslideshare.net The solvent is crucial as it stabilizes the Grignard reagent by coordinating with the magnesium atom. numberanalytics.com

Nomenclatural Considerations: Magnesium(2+) Iodide Methanide (B1207047) as Methylmagnesium Iodide (CH₃MgI)

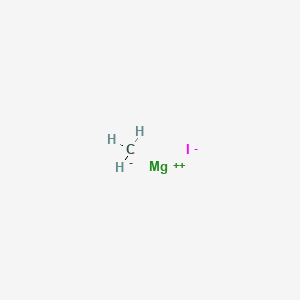

The compound with the chemical formula CH₃MgI is commonly known as methylmagnesium iodide. sigmaaldrich.comamericanelements.com However, its systematic IUPAC name is Magnesium(2+) iodide methanide. chemspider.comchemnet.com This nomenclature reflects the ionic components of the compound: a magnesium cation (Mg²⁺), an iodide anion (I⁻), and a methanide carbanion (CH₃⁻). chemnet.comnih.gov While the simple formula CH₃MgI is widely used for convenience, the actual structure in solution is more complex, often existing in equilibrium with other magnesium-containing species in what is known as the Schlenk equilibrium. acs.org

The properties of methylmagnesium iodide are well-documented. It is typically handled as a solution in a solvent like diethyl ether. wikipedia.orgsigmaaldrich.com

Table 1: Properties of Methylmagnesium Iodide

The synthesis of methylmagnesium iodide involves the reaction of methyl iodide with magnesium metal. orgsyn.orggoogle.com This reaction is a standard procedure for generating this versatile Grignard reagent, which is then used in a multitude of organic reactions. chemicalbook.com

Compound Names Mentioned

Table 2: List of Chemical Compounds

Structure

2D Structure

Properties

IUPAC Name |

magnesium;carbanide;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3.HI.Mg/h1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWPONVCMVLXBW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[Mg+2].[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3IMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for Magnesium 2+ Iodide Methanide

Classical Grignard Synthesis from Methyl Iodide and Magnesium

CH₃I + Mg → CH₃MgI

This synthesis is typically performed in an ethereal solvent, which is crucial for the stability and reactivity of the resulting Grignard reagent. iitk.ac.inacs.org

Magnesium Activation Techniques

A primary challenge in Grignard reagent synthesis is the passive layer of magnesium oxide (MgO) that coats the surface of the magnesium metal. wikipedia.orgmnstate.edu This layer inhibits the reaction with the organic halide. wikipedia.org Consequently, various activation techniques have been developed to overcome this barrier and expose the fresh, reactive metal surface. wikipedia.orgfiveable.me

Mechanical methods are a direct approach to disrupt the passivating oxide layer. wikipedia.org

Crushing and Grinding: Physically crushing the magnesium turnings or ribbon in the reaction flask, often with a glass rod, can break the oxide coating and expose fresh metal. wikipedia.orgmnstate.eduresearchgate.net Ball-milling is another effective technique that uses friction to mechanically activate the magnesium. google.comacs.org

Dry-Stirring: Stirring the dry magnesium turnings under a robust inert atmosphere for several hours can abrade the surface, effectively removing the oxide layer. researchgate.netmasterorganicchemistry.com

Sonication: The use of ultrasound can also activate the magnesium surface. wikipedia.orgstackexchange.com The cavitation bubbles generated by sonication help to clean and break up the oxide layer, facilitating the reaction. researchgate.net

Chemical activation involves using small quantities of activating agents that react with the magnesium surface. wvu.eduwikipedia.org These agents clean the surface and initiate the reaction. researchgate.net

Iodine (I₂): Adding a small crystal of iodine is a common method. wikipedia.orgresearchgate.net The iodine reacts with the magnesium to form magnesium iodide (MgI₂), a process that disrupts the oxide layer and exposes reactive sites. researchgate.netalfredstate.edu

1,2-Dibromoethane (B42909) (BrCH₂CH₂Br): This is another highly effective activator. wvu.eduwikipedia.org It reacts with magnesium to produce ethylene (B1197577) gas and magnesium bromide. wvu.educhemicalbook.com The formation of ethylene bubbles provides a visual confirmation that the activation process is underway. wikipedia.orgchemicalbook.com This method is often considered more reliable than iodine activation. acs.org A pre-formed Grignard reagent can also serve as an initiator. wikipedia.orggoogle.com

Table 1: Comparison of Common Magnesium Activation Techniques

| Activation Method | Principle | Key Observations/Features | Reference |

|---|---|---|---|

| Mechanical Crushing | Physical disruption of the MgO layer. | Exposes fresh, unoxidized magnesium surface. | wikipedia.orgmnstate.edu |

| Sonication | Acoustic cavitation cleans the metal surface. | Can allow reactions to proceed even in wet solvents. | wikipedia.orgresearchgate.net |

| Iodine (I₂) | Chemical reaction to form MgI₂. | Disrupts the oxide layer, creating reactive sites. | wikipedia.orgresearchgate.net |

| 1,2-Dibromoethane | Reaction forms ethylene gas and MgBr₂. | Bubbling of ethylene gas indicates successful activation. | wvu.eduwikipedia.orgchemicalbook.com |

Solvent Selection and Optimization (Diethyl Ether, Tetrahydrofuran)

The choice of solvent is critical in Grignard synthesis. Ethereal solvents are required because they are aprotic and can stabilize the Grignard reagent. wikipedia.orgutexas.eduleah4sci.com

Diethyl Ether (Et₂O): Traditionally, diethyl ether is the most common solvent for preparing Grignard reagents. numberanalytics.comwikipedia.org The lone pairs of electrons on the ether's oxygen atom coordinate with the electron-deficient magnesium center, forming a soluble and stable complex. utexas.edudoubtnut.com This solvation is essential for the reagent's formation and reactivity. utexas.edu

Tetrahydrofuran (B95107) (THF): THF is another widely used ethereal solvent. iitk.ac.inbyjus.com It is more polar and a stronger Lewis base than diethyl ether, meaning it forms more stable complexes with the magnesium center. quora.comwikipedia.org The cyclic structure of THF makes its oxygen's lone pairs more available for coordination compared to the freely rotating ethyl groups of diethyl ether. stackexchange.com This enhanced stabilization can make the resulting Grignard reagent more reactive. quora.com Furthermore, THF's higher boiling point (66 °C vs. 34.6 °C for diethyl ether) allows for reactions to be conducted at higher temperatures, which can be beneficial for less reactive halides. leah4sci.comstackexchange.com

Table 2: Properties of Common Solvents for Grignard Synthesis

| Solvent | Boiling Point | Coordinating Ability | Key Advantages | Reference |

|---|---|---|---|---|

| Diethyl Ether (Et₂O) | 34.6 °C | Good | Traditional, effective for many simple Grignard reagents. | stackexchange.com |

| Tetrahydrofuran (THF) | 66 °C | Excellent | Better stabilization, higher reaction temperatures possible, suitable for less reactive halides. | leah4sci.comwikipedia.orgstackexchange.com |

Inert Atmosphere Requirements (Argon, Nitrogen)

Grignard reagents are highly reactive towards protic compounds like water and are also readily oxidized by atmospheric oxygen. wikipedia.orgwikipedia.org Therefore, the synthesis must be conducted under strictly anhydrous conditions and in an inert atmosphere. iitk.ac.inacs.orgwikipedia.org

Exclusion of Water: Water rapidly protonates the Grignard reagent, destroying it to form methane (B114726) and magnesium hydroxyiodide. utexas.eduquora.com All glassware must be rigorously dried, and anhydrous solvents must be used. byjus.comquora.com

Exclusion of Oxygen: Oxygen reacts with the Grignard reagent in a radical process, leading to the formation of magnesium alkoxide salts after hydrolysis. To prevent this and other side reactions, the reaction is blanketed with an inert gas. iitk.ac.in

Inert Gases: Nitrogen (N₂) or Argon (Ar) are commonly used to displace air from the reaction apparatus. iitk.ac.innumberanalytics.com This prevents the degradation of the highly sensitive Grignard reagent.

Reaction Kinetics and Induction Periods

The formation of Grignard reagents is often characterized by an induction period, which is an initial delay before the reaction begins. wikipedia.orgwikipedia.org This period corresponds to the time required for the activation of the magnesium surface and the removal of the passivating oxide layer. wikipedia.orgmt.com

During the induction period, there is a risk of adding too much of the methyl iodide. Once the reaction initiates, it is highly exothermic, and the accumulated reagent can cause the reaction rate to accelerate uncontrollably, a phenomenon known as a runaway reaction. wikipedia.orgmt.com The heat generated can even cause the solvent to boil off vigorously. wikipedia.org

The kinetics of the reaction are complex, involving processes on the surface of the magnesium metal. alfredstate.edulookchem.com The reaction is understood to proceed via a single-electron transfer (SET) from the magnesium to the alkyl halide, forming a radical intermediate. quora.comlookchem.com After the induction period, the reaction can become quite rapid. wikipedia.org Careful control of the addition rate of the methyl iodide and efficient cooling are essential to manage the exothermicity and ensure a safe and successful synthesis. wikipedia.org The end of the induction period and the initiation of the reaction are often signaled by a noticeable temperature increase or the appearance of turbidity in the solution. hzdr.de

Alternative Synthetic Routes

While the direct synthesis from an organic halide and magnesium metal is fundamental, alternative routes provide access to organomagnesium reagents under milder conditions and in the presence of sensitive functional groups. ethz.chgeeksforgeeks.org

The halogen-magnesium exchange has emerged as a powerful method for preparing highly functionalized Grignard reagents that are otherwise difficult to synthesize. ethz.chharvard.edu This approach involves the reaction of an organic halide with a pre-existing Grignard reagent, where an equilibrium is established between the two organometallic species. ethz.ch

An alternative to direct magnesium insertion is the transfer of magnesium from a preformed Grignard reagent to an organic halide. wikipedia.org This method, often referred to as a Mg transfer reaction, is particularly advantageous for its tolerance of various functional groups. wikipedia.org The most commonly employed reagents for this purpose are isopropylmagnesium chloride (i-PrMgCl) and isopropylmagnesium bromide (i-PrMgBr). harvard.edu The reaction involves an equilibrium, as shown in the general scheme below, where an aryl or alkyl iodide reacts with isopropylmagnesium chloride to generate the desired aryl or alkylmagnesium species and isopropyl chloride. wikipedia.org

Reaction Scheme: R-I + i-PrMgCl ⇌ R-MgI + i-PrCl

Aryl iodides are considered the most suitable substrates for magnesium-halogen exchange, although electron-poor aryl bromides can also be utilized. ethz.ch The use of i-PrMgCl is favored because it is highly reactive and commercially available. ethz.chharvard.edu The addition of lithium chloride (LiCl) to form a complex (i-PrMgCl·LiCl) can significantly accelerate the exchange reaction, allowing it to proceed readily under mild conditions and at lower temperatures. ethz.chclockss.orgresearchgate.net This "turbo-Grignard" reagent enhances reactivity, making the exchange practical even for less activated organic bromides. researchgate.net

A key advantage of the halogen-magnesium exchange method is the ability to form Grignard reagents in the presence of sensitive functional groups that would typically react with the organometallic product. harvard.edu The low temperatures at which these exchange reactions can be carried out (often below 0°C) are crucial, as many functional groups like esters, nitriles, and imines only react with Grignard reagents at significant rates at higher temperatures. harvard.edu

Research, particularly by Knochel and coworkers, has demonstrated the extensive scope of this method. harvard.educlockss.org The use of reagents like i-PrMgCl·LiCl allows for the chemoselective preparation of Grignard reagents from organic iodides and bromides containing a wide variety of functionalities. clockss.orgresearchgate.net

Table 1: Examples of Functional Groups Tolerated in Halogen-Magnesium Exchange Reactions

| Functional Group | Status | Reference |

|---|---|---|

| Esters | Tolerated | harvard.educlockss.orgresearchgate.net |

| Nitriles (Cyano) | Tolerated | harvard.edu |

| Imines | Tolerated | harvard.edu |

| Amides | Tolerated | princeton.edu |

| Triazenes | Tolerated | clockss.orgresearchgate.net |

| Silylated Cyanohydrins | Tolerated | clockss.orgresearchgate.net |

| Acrylates | Tolerated | clockss.orgresearchgate.net |

Another synthetic route to Grignard reagents involves the reductive transmetalation from an organozinc compound. wikipedia.org This method is particularly useful for preparing Grignard reagents that are difficult to obtain through conventional methods due to side reactions. wikipedia.org The process involves the direct reaction of magnesium metal with a preformed organozinc compound. geeksforgeeks.orgwikipedia.org

General Reaction: R-ZnX + Mg → R-MgX + Zn

This technique provides a pathway to organomagnesium compounds where direct synthesis or halogen-magnesium exchange may be inefficient. wikipedia.org While organozinc compounds are generally less reactive than their Grignard counterparts due to the more covalent nature of the carbon-zinc bond, this method leverages the higher electropositivity of magnesium to drive the reaction forward. nptel.ac.in

For applications in Positron Emission Tomography (PET), compounds are often labeled with short-lived positron-emitting isotopes like carbon-11 (B1219553) (¹¹C, t½ ≈ 20.4 min). icm.edu.pl The synthesis of [¹¹C]methylmagnesium iodide is a crucial step for introducing the [¹¹C]methyl group into various radiopharmaceuticals. iaea.orgresearchgate.net

The synthesis is typically achieved by reacting [¹¹C]methyl iodide with magnesium turnings. iaea.org The [¹¹C]methyl iodide itself is most often produced from [¹¹C]carbon dioxide ([¹¹C]CO₂), the primary product from a cyclotron target. icm.edu.placs.org The conversion of [¹¹C]CO₂ to [¹¹C]methyl iodide often proceeds via reduction to [¹¹C]methane followed by gas-phase iodination at high temperatures. icm.edu.pl

Once synthesized, the [¹¹C]methylmagnesium iodide synthon is rapidly used in subsequent reactions. For instance, it has been successfully reacted with aldehydes to produce ¹¹C-labeled secondary alcohols. iaea.org

Table 2: Research Findings on the Synthesis and Application of [¹¹C]Methylmagnesium Iodide

| Parameter | Finding | Reference |

|---|---|---|

| Precursor | [¹¹C]Methyl iodide ([¹¹C]CH₃I) | iaea.org |

| Reagent | Magnesium (Mg) | iaea.org |

| Synthesis Time | 18 minutes (from [¹¹C]CH₃I) | iaea.org |

| Application | Synthesis of [¹¹C]-sec-alcohols | iaea.org |

| Example Substrates | Benzaldehyde (B42025), 3-phenylpropionaldehyde | iaea.org |

Iii. Structural Elucidation and Solution Dynamics of Magnesium 2+ Iodide Methanide

Spectroscopic Characterization

Spectroscopic methods provide invaluable insights into the molecular framework and the intricate equilibria that govern the species present in solution.

NMR spectroscopy is a powerful tool for elucidating the structure of methylmagnesium iodide in solution. The spectra are influenced by the complex Schlenk equilibrium, where a redistribution of ligands around the magnesium center occurs:

2 CH₃MgI ⇌ (CH₃)₂Mg + MgI₂

This equilibrium between the Grignard reagent, dimethylmagnesium, and magnesium iodide can lead to the observation of multiple species or averaged signals, depending on the solvent, concentration, and temperature.

In the ¹H NMR spectrum of methylmagnesium iodide, the protons of the methyl group directly attached to the magnesium atom exhibit a characteristic upfield chemical shift. This shielding is a direct consequence of the electropositive nature of magnesium, which increases the electron density around the methyl protons. The exact chemical shift can vary depending on the solvent and the position of the Schlenk equilibrium. Typically, the signal for the CH₃-Mg protons appears in the region of -1.5 to -2.0 ppm.

| Proton Environment | Typical Chemical Shift (δ) [ppm] | Multiplicity |

|---|---|---|

| CH₃-Mg | -1.5 to -2.0 | Singlet |

The ¹³C NMR spectrum provides further evidence for the carbon-magnesium bond. The carbon atom of the methyl group directly bonded to magnesium also experiences significant shielding. The chemical shift for this carbon is typically observed in the range of -10 to -16 ppm. The presence of other species from the Schlenk equilibrium, such as dimethylmagnesium, may give rise to additional signals.

| Carbon Environment | Typical Chemical Shift (δ) [ppm] |

|---|---|

| CH₃-Mg | -10 to -16 |

Variable-temperature (VT) NMR studies are instrumental in understanding the dynamic nature of the Schlenk equilibrium. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and line shapes of the signals, which reflect the shifting position of the equilibrium. At low temperatures, the exchange between the different magnesium species (CH₃MgI, (CH₃)₂Mg, and MgI₂) may be slow on the NMR timescale, allowing for the observation of distinct signals for each species. As the temperature increases, the rate of exchange also increases, leading to the coalescence of these signals into a single, time-averaged peak. The analysis of these temperature-dependent spectral changes can provide thermodynamic parameters for the Schlenk equilibrium.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that detects through-space interactions between protons that are in close proximity (typically < 5 Å). For a small and relatively simple molecule like methylmagnesium iodide, NOESY is not a commonly employed technique for routine structural elucidation. The primary structural questions for this compound revolve around the C-Mg bond and the solution-state equilibrium, which are more effectively addressed by ¹H, ¹³C, and VT-NMR. In more complex organometallic structures with multiple ligands or stereocenters, NOESY would be crucial for determining the spatial arrangement of different parts of the molecule.

Infrared (IR) spectroscopy provides information about the vibrational modes of the molecule, which are characteristic of the bonds present. The IR spectrum of methylmagnesium iodide is characterized by several key absorption bands. The C-H stretching vibrations of the methyl group are typically observed in the region of 2800-3000 cm⁻¹. The C-H bending modes appear at lower frequencies. A particularly important, though often weak, absorption is the Mg-C stretching vibration, which is expected to appear in the far-infrared region, typically between 400 and 600 cm⁻¹. The position of this band can be influenced by solvation and the aggregation state of the Grignard reagent.

| Vibrational Mode | Typical Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch | 2800-3000 | Medium to Strong |

| C-H bend | 1200-1400 | Medium |

| Mg-C stretch | 400-600 | Weak to Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy serves as a valuable tool for monitoring the progress of chemical reactions by observing changes in the electronic absorption properties of reactants, intermediates, and products. The formation of the organometallic compound methylmagnesium iodide, from precursors like methyl iodide, can be tracked using this technique. Methyl iodide, a key reactant in the synthesis of this Grignard reagent, exhibits a characteristic absorption in the ultraviolet spectrum. aai.solutionsscitepress.org Studies have identified a peak intensity for methyl iodide at 260 nm and a broader absorption band between 280-375 nm. aai.solutionsscitepress.org

During the Grignard reaction, the consumption of methyl iodide and the formation of the methylmagnesium iodide complex lead to significant changes in the UV-Vis spectrum. While specific spectral data for the final Magnesium(2+) iodide methanide (B1207047) complex is not extensively detailed in foundational literature, the principles of spectroscopy suggest that the formation of the carbon-magnesium bond alters the electronic environment of the molecule. This alteration would predictably shift the absorption bands. For instance, in studies of other magnesium complexes, the coordination of magnesium ions can cause shifts in the absorption spectra of the ligands. The addition of Grignard reagents to certain aryl ketones has been reported to result in the emergence of new bands in the UV spectrum.

By monitoring the disappearance of the reactant's absorbance peak (e.g., at 260 nm for methyl iodide) and the appearance of new spectral features corresponding to the product, the kinetics and completion of the reaction can be determined in real-time. This makes UV-Vis spectroscopy a practical method for in-situ reaction monitoring in a laboratory or industrial setting.

Mass Spectrometry

Mass spectrometry is a critical analytical technique for determining the molecular weight and structure of organometallic compounds, including Magnesium(2+) iodide methanide and its associated species in solution. The choice of ionization technique is crucial due to the reactive and often thermally labile nature of these compounds.

The fundamental species, methylmagnesium iodide (CH₃MgI), has a precisely determined molecular mass, which forms the basis for mass spectrometric analysis. In solution, particularly in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), the Grignard reagent forms complexes with solvent molecules. These solvated species can also be detected, providing insight into the coordination chemistry of the magnesium center.

| Compound/Complex | Molecular Formula | Molar Mass ( g/mol ) | Monoisotopic Mass (Da) |

| Methylmagnesium Iodide | CH₃IMg | 166.24 | 165.91299 |

| Methylmagnesium Iodide-Diethyl Ether Adduct | C₅H₁₃IMgO | 240.37 | 239.98615 |

| Methylmagnesium Iodide-THF Adduct | C₅H₁₁IMgO | 238.35 | 237.97050 |

This data is computationally derived from PubChem. nih.govnih.govnih.gov

During mass spectrometric analysis, organometallic compounds undergo characteristic fragmentation. For a species like methylmagnesium iodide, common fragmentation pathways would include the loss of the methyl radical (•CH₃) or the iodine atom. In the case of solvated complexes, the loss of neutral solvent molecules is a typical fragmentation pattern. The resulting mass spectrum provides a distinct fingerprint, allowing for the identification of the compound and the elucidation of its structural components based on the mass-to-charge ratio (m/z) of the parent ion and its fragments.

Crystallographic Analysis and Solid-State Structures

Single-Crystal X-ray Diffraction Studies

Based on this analogue, the solid-state structure of methylmagnesium iodide crystallized from diethyl ether would be expected to be CH₃MgI·2(C₂H₅)₂O, with the magnesium ion tetrahedrally coordinated to the methyl group, the iodide ion, and two ether molecules.

Representative Crystallographic Data for a Grignard Reagent Analogue (Ethylmagnesium Bromide Dietherate)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.18 |

| b (Å) | 10.27 |

| c (Å) | 11.42 |

| β (°) | 103.3 |

Data from the study of C₂H₅MgBr·2(C₂H₅)₂O. wisc.edu

Neutron Diffraction Studies

Neutron diffraction is an analytical technique complementary to X-ray diffraction for determining the atomic and/or magnetic structure of a material. wikipedia.org A key advantage of neutron diffraction over SCXRD is its high sensitivity to lighter elements, particularly hydrogen. wikipedia.org While X-rays scatter from the electron cloud of an atom, making hydrogen atoms difficult to locate accurately, neutrons scatter from the atomic nucleus. The nuclei of hydrogen (¹H) and its isotope deuterium (B1214612) (²H) are strong scatterers of neutrons, allowing their positions to be determined with high precision. wikipedia.org

Although no specific neutron diffraction studies on crystalline this compound have been reported, the technique offers significant potential for a more complete structural elucidation. Such a study could precisely determine the positions of the hydrogen atoms in the methyl group. This information is crucial for defining the exact geometry of the methanide ligand, including C-H bond lengths and H-C-H bond angles.

Furthermore, neutron diffraction could reveal details about the rotational orientation and thermal motion of the methyl group within the crystal lattice. This level of detail is often inaccessible via X-ray methods and is vital for a comprehensive understanding of intermolecular interactions and solid-state dynamics. The technique has been successfully applied to determine the hydrogen positions in other complex metal hydrides, such as Mg₂FeH₆. wikipedia.org

Schlenk Equilibrium and Solution Speciation

In ethereal solutions, Grignard reagents such as this compound exist not as a single, simple species (CH₃MgI), but as a complex mixture of compounds linked by a dynamic chemical equilibrium known as the Schlenk equilibrium. wikipedia.orgchemeurope.com This equilibrium, named after its discoverer Wilhelm Schlenk, describes the redistribution of alkyl and halide substituents around the magnesium centers. wikipedia.org

The fundamental Schlenk equilibrium is represented by the following equation:

2 RMgX ⇌ MgX₂ + MgR₂ wikipedia.org

For methylmagnesium iodide, this equilibrium involves the interconversion between the primary Grignard reagent, magnesium iodide, and dimethylmagnesium:

2 CH₃MgI ⇌ MgI₂ + (CH₃)₂Mg

The position of this equilibrium is strongly influenced by several factors, including the solvent, concentration, and temperature. wikipedia.orgchemeurope.com In coordinating solvents like diethyl ether or tetrahydrofuran (THF), the magnesium species are stabilized by solvent coordination, typically forming complexes where magnesium has a coordination number of four. wikipedia.orgwikipedia.org In the presence of such monoethers, the equilibrium generally favors the organomagnesium halide, CH₃MgI. wikipedia.org However, the addition of a strongly coordinating bidentate ligand like 1,4-dioxane (B91453) can shift the equilibrium completely to the right by precipitating the magnesium halide as an insoluble polymer, MgI₂(dioxane)₂, leaving the dialkylmagnesium species in solution. wikipedia.orgwikipedia.org

Equilibrium Between Monomeric and Dimeric Species

In addition to the Schlenk equilibrium that governs the chemical composition, the species in solution also exist in an equilibrium between monomeric, dimeric, and higher oligomeric forms. wikipedia.orgchemeurope.com The extent of aggregation is highly dependent on the concentration of the Grignard reagent and the nature of the solvent.

At lower concentrations in a strongly coordinating solvent like THF, methylmagnesium iodide is likely to exist predominantly as a monomeric, solvent-coordinated species, such as CH₃MgI(THF)₂. As the concentration increases, these monomers can associate to form dimers or larger aggregates. wikipedia.orgchemeurope.com In these dimeric structures, the halide ions often act as bridging ligands between two magnesium centers.

For example, a simplified representation of a halogen-bridged dimer would be:

This complex interplay of equilibria means that a typical solution of this compound contains multiple, rapidly interconverting species. Understanding this dynamic behavior is essential for interpreting the reactivity and kinetics of Grignard reactions, as the monomeric form is generally considered to be more reactive than its aggregated counterparts.

Influence of Solvent Coordination on Equilibrium

The behavior of Methylmagnesium Iodide in solution is predominantly defined by the Schlenk equilibrium, a dynamic process that dictates the distribution of various magnesium-containing species. wikipedia.orglibretexts.orgacs.org This equilibrium involves the disproportionation of the alkylmagnesium halide into a dialkylmagnesium compound and a magnesium halide salt. wikipedia.org For Methylmagnesium Iodide, the simplified equilibrium is written as:

2 CH₃MgI ⇌ (CH₃)₂Mg + MgI₂

The position of this equilibrium is profoundly influenced by the coordinating solvent, typically an ether like diethyl ether (Et₂O) or tetrahydrofuran (THF). wikipedia.orgwikipedia.org These Lewis basic solvents are crucial for stabilizing the electron-deficient magnesium center by coordinating to it, thereby preventing extensive aggregation and precipitation. wikipedia.org The magnesium atom in these solvated species is typically tetrahedrally coordinated. wikipedia.org

In diethyl ether, Methylmagnesium Iodide exhibits significant association, existing as a mixture of monomers, dimers, and higher oligomers. libretexts.orgthieme-connect.de The equilibrium tends to favor the CH₃MgI species, though significant quantities of dimethylmagnesium ((CH₃)₂Mg) and magnesium iodide (MgI₂) are also present. libretexts.orgacs.org

Tetrahydrofuran (THF), being a stronger Lewis base than diethyl ether, has a more pronounced effect on the equilibrium. In THF, Grignard reagents are generally less associated and exist closer to their monomeric form, RMgX. libretexts.orgacs.org Computational studies on the analogous methylmagnesium chloride in THF show that the reaction to form the dialkylmagnesium and magnesium halide species proceeds through dinuclear intermediates bridged by the halide atoms. acs.orgresearchgate.net The solvent molecules play a dynamic role, with the number of coordinating THF molecules (typically two to four) influencing the stability and interconversion of the species in solution. acs.orgresearchgate.net The dynamics of solvent coordination are essential in assisting the transformation of CH₃MgX into MgX₂ and Mg(CH₃)₂. acs.org

The equilibrium can be deliberately shifted. The addition of a strong chelating agent like 1,4-dioxane to an ethereal solution of a Grignard reagent leads to the precipitation of the magnesium halide as an insoluble coordination polymer, MgI₂(dioxane)₂. wikipedia.orgwikipedia.org This sequestration of the MgI₂ component drives the Schlenk equilibrium completely to the right, yielding a solution primarily composed of the diorganomagnesium compound, (CH₃)₂Mg. wikipedia.orgwikipedia.org

| Solvent | Relative Lewis Basicity | Predominant Species/Structural Characteristics | Effect on Equilibrium (2 RMgX ⇌ R₂Mg + MgX₂) |

|---|---|---|---|

| Diethyl Ether (Et₂O) | Lower | Associated species (monomers, dimers, oligomers) are significant. libretexts.orgthieme-connect.de | Equilibrium favors the alkylmagnesium halide (RMgX) side, but all species are present. wikipedia.org |

| Tetrahydrofuran (THF) | Higher | Species are less associated, tending towards monomers. libretexts.orgacs.org Stronger coordination stabilizes the magnesium center. | Shifts equilibrium further towards monomeric RMgX compared to Et₂O. libretexts.org |

| 1,4-Dioxane (added) | Strongly Chelating | Forms an insoluble polymer with the magnesium halide (MgX₂(dioxane)₂). wikipedia.orgwikipedia.org | Drives the equilibrium completely to the right, favoring the formation of the diorganomagnesium (R₂Mg). wikipedia.orgwikipedia.org |

Formation of Mixed Organomagnesium Compounds

Methylmagnesium Iodide is not only a nucleophilic methylating agent but also a precursor for the formation of other, often more complex or functionalized, organomagnesium compounds. These "mixed" compounds can be generated primarily through two key pathways: halogen-magnesium exchange and transmetalation.

Halogen-Magnesium Exchange: This method involves the transfer of the magnesium atom from a pre-existing Grignard reagent to a different organic halide. wikipedia.org This is an equilibrium process that is particularly useful for creating Grignard reagents from organic halides that are unreactive towards magnesium metal or contain sensitive functional groups. wikipedia.org For instance, Methylmagnesium Iodide can react with an aryl bromide (ArBr) to generate a new mixed organomagnesium compound, Arylmagnesium Bromide (ArMgBr).

CH₃MgI + ArBr ⇌ CH₃Br + ArMgI

More reactive exchange reagents, such as isopropylmagnesium chloride, often in the presence of lithium chloride (LiCl), are commonly used to facilitate these exchanges under mild conditions, allowing for the preparation of a wide range of functionalized aryl- and heteroaryl-magnesium reagents. google.com

Transmetalation: This process involves the exchange of organic groups or metals between different organometallic compounds. Methylmagnesium Iodide can be used to form other organometallic species by reacting with metal or metalloid halides. The reaction's outcome is dictated by the relative electronegativities of the metals.

Furthermore, a Grignard reagent can undergo transmetalation with another organometallic compound. For example, reacting Methylmagnesium Iodide with an organozinc compound can produce a mixed species or lead to the formation of dimethylmagnesium. wikipedia.org A more synthetically powerful application involves the transmetalation of Grignard reagents with salts of other metals, such as copper, to form organocuprates. These reagents have distinct reactivity, for example in conjugate addition reactions. rsc.org The reaction of Methylmagnesium Iodide with copper iodide (CuI) can generate a methylcopper species, which exists in equilibrium with other organometallic structures.

| Reaction Type | Reactants | Products | Description |

|---|---|---|---|

| Halogen-Mg Exchange | CH₃MgI + R'–X (e.g., Aryl Iodide) | R'–MgI + CH₃–X | An equilibrium reaction that forms a new Grignard reagent (R'MgI) from an organic halide that may be less reactive towards elemental magnesium. wikipedia.org |

| Transmetalation (with Metal Halide) | n CH₃MgI + MClₙ (e.g., CuI) | (CH₃)ₙM + n MgICl | Forms a new organometallic compound (e.g., a methylcopper species) by exchanging the organic group with the halide on another metal. rsc.org |

| Transmetalation (Reductive) | Mg + R₂Zn | R₂Mg + Zn | While not directly involving CH₃MgI as a reactant, this shows a related pathway to form diorganomagnesium compounds from other organometallics. wikipedia.org |

| Ate Complex Formation | CH₃MgI + R–Li (e.g., 3 BuLi) | LiMg(CH₃)Bu₂ + LiI + BuH (hypothetical) | Grignard reagents can react with organolithium compounds to form magnesium "ate" complexes, altering reactivity. wikipedia.org |

Iv. Mechanistic Investigations of Magnesium 2+ Iodide Methanide Reactivity

Mechanism of Grignard Reagent Formation

The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal. alfredstate.edu This process is not a simple insertion but a complex surface reaction that can proceed through different mechanistic pathways. The reaction is an oxidative insertion of magnesium, where Mg(0) is oxidized to Mg(II). adichemistry.com

A widely accepted mechanism for the formation of methylmagnesium iodide involves radical intermediates. iitk.ac.in The process is thought to be initiated by a single electron transfer (SET) from the magnesium metal surface to the methyl iodide molecule. utexas.edu This transfer results in the formation of a methyl radical (CH₃•) and a magnesium(I) iodide radical species (•MgI) on the metal surface. stackexchange.com These two radical species then rapidly combine to form the final product, methylmagnesium iodide. stackexchange.com

Evidence for this radical mechanism comes from various observations, including the formation of side products from radical coupling and the loss of stereochemistry when chiral alkyl halides are used. alfredstate.edustackexchange.com The reaction is considered a non-chain radical process. utexas.edu

While the radical pathway is prevalent, theoretical studies suggest that non-radical, or polar, mechanisms can also be operative, particularly with larger magnesium clusters. rsc.orgresearchgate.net These pathways would involve a more concerted insertion of the magnesium atom into the carbon-iodine bond without the formation of free radical intermediates. The operative mechanism can be dependent on the substrate and the state of the magnesium. rsc.orgwikipedia.org For instance, calculations have shown that while a ground state magnesium atom is relatively inactive, an excited state Mg atom can react with methyl chloride without a barrier. rsc.orgresearchgate.net

The formation of Grignard reagents is a heterogeneous reaction that occurs on the surface of the magnesium metal. alfredstate.edubyjus.com Consequently, the condition of the surface is critical. Magnesium is typically coated with a passivating layer of magnesium oxide (MgO), which inhibits the reaction. wikipedia.orgbyjus.com To initiate the reaction, this oxide layer must be removed or bypassed.

Several methods are employed to activate the magnesium surface:

Mechanical Methods: Crushing the magnesium pieces in situ or rapid stirring can break the oxide layer, exposing fresh, reactive metal. wikipedia.org

Chemical Activation: The addition of activating agents like iodine, methyl iodide, or 1,2-dibromoethane (B42909) is common. wikipedia.org Iodine is thought to chemically remove the oxide layer. alfredstate.edu

Rieke Magnesium: Using highly reactive, finely divided magnesium (Rieke magnesium) provides a large surface area free of oxide, facilitating the reaction. adichemistry.com

The reaction is believed to initiate at specific active sites on the magnesium surface, such as crystal dislocations or impurities. acs.org As the reaction proceeds, these sites grow, forming pits on the metal surface. acs.org

| Activation Method | Principle of Action | Common Application |

|---|---|---|

| Mechanical Crushing/Stirring | Physically breaks the MgO layer, exposing fresh Mg surface. wikipedia.org | Laboratory-scale preparations. |

| Chemical (Iodine) | Reacts with Mg to form MgI₂, which can disrupt the oxide layer. alfredstate.edu | Commonly used as an initiator. |

| Chemical (1,2-Dibromoethane) | Reacts to form ethylene (B1197577) gas and MgBr₂, cleaning the surface. The bubbling of ethylene indicates reaction initiation. wikipedia.org | Used to visually monitor activation. |

| Use of Rieke Magnesium | Provides a high surface area of highly reactive, oxide-free magnesium. adichemistry.com | For unreactive organic halides or to ensure rapid initiation. |

The identity of the halogen in the organic halide significantly influences the rate of Grignard reagent formation. The reactivity order follows the bond strength of the carbon-halogen bond: R-I > R-Br > R-Cl. adichemistry.comlibretexts.org The weaker the C-X bond, the more readily the reaction proceeds.

For methylmagnesium iodide, the carbon-iodine bond is the weakest among the halomethanes (excluding astatine), making its reaction with magnesium particularly favorable. This higher reactivity is a key factor in the choice of methyl iodide for the synthesis of this specific Grignard reagent. Alkyl fluorides are generally not used because the carbon-fluorine bond is too strong for the reaction to occur under normal conditions. adichemistry.commsu.edu

Mechanisms of Nucleophilic Addition Reactions

The carbon-magnesium bond in methylmagnesium iodide is highly polarized, with the carbon atom being more electronegative than magnesium. This polarization imparts significant carbanionic character to the methyl group, making it a potent nucleophile. wikipedia.orgutexas.edu This nucleophilicity is the basis for its most important reactions, particularly the addition to electrophilic carbonyl carbons. wikipedia.orgpressbooks.pub

Methylmagnesium iodide readily adds to the carbonyl group of aldehydes, ketones, and esters. wikipedia.org The general mechanism involves the nucleophilic attack of the methyl carbanion on the electrophilic carbonyl carbon. pressbooks.pub

Mechanism with Aldehydes and Ketones:

Lewis Acid-Base Complex Formation: The magnesium atom of the Grignard reagent acts as a Lewis acid, coordinating with the lone pair of electrons on the carbonyl oxygen. libretexts.org This coordination enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The nucleophilic methyl group attacks the carbonyl carbon, leading to the formation of a new carbon-carbon bond. pressbooks.pub The π-electrons of the carbonyl double bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate, specifically a halomagnesium alkoxide. youtube.com

Protonation: In a subsequent step, the reaction mixture is treated with an aqueous acid (workup) to protonate the alkoxide, yielding the final alcohol product. youtube.com

The type of alcohol formed depends on the starting carbonyl compound:

Formaldehyde (B43269) yields a primary alcohol (ethanol). adichemistry.com

Other aldehydes yield secondary alcohols. adichemistry.com

Ketones yield tertiary alcohols. adichemistry.com

| Carbonyl Compound | Initial Product (after Grignard addition) | Final Product (after acidic workup) | Product Class |

|---|---|---|---|

| Formaldehyde (Methanal) | Iodo(ethoxy)magnesium | Ethanol | Primary Alcohol adichemistry.com |

| Acetaldehyde (B116499) (Ethanal) | Iodo(isopropoxy)magnesium | Isopropanol | Secondary Alcohol adichemistry.com |

| Acetone (B3395972) (Propanone) | (tert-Butoxy)iodomagnesium | tert-Butanol | Tertiary Alcohol adichemistry.com |

Mechanism with Esters: The reaction with esters is similar but involves an additional step. After the initial nucleophilic addition of one equivalent of methylmagnesium iodide, the resulting tetrahedral intermediate is unstable. It collapses by expelling the alkoxy group (-OR') as a leaving group, forming a ketone. This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. quora.com Therefore, the reaction of an ester with excess methylmagnesium iodide, followed by acidic workup, yields a tertiary alcohol where two of the alkyl groups are methyl groups. adichemistry.com

Stereochemical Considerations in Addition Reactions (Diastereoselectivity)

The addition of methylmagnesium iodide to chiral aldehydes and ketones is a cornerstone of asymmetric synthesis, where the formation of one diastereomer over another is of paramount importance. The stereochemical outcome of these reactions is primarily governed by the interplay of steric and electronic effects in the transition state, which can be rationalized by established stereochemical models.

Two principal models predict the diastereoselectivity of nucleophilic additions to α-chiral carbonyl compounds: the Felkin-Anh model and the Cram-chelation model.

Felkin-Anh Model : This model generally applies when there is no group capable of chelation at the α-position. The preferred transition state is one that minimizes steric strain. The largest substituent (L) on the α-carbon orients itself perpendicular to the carbonyl group. The nucleophile, in this case, the methyl group from methylmagnesium iodide, then attacks the carbonyl carbon from the less hindered face, typically following the Bürgi-Dunitz trajectory (an angle of approximately 107°). This approach places the incoming nucleophile past the smallest substituent (S) rather than the medium-sized one (M), leading to the predominant formation of the syn diastereomer.

Cram-Chelation Model : When the α-substituent is a heteroatom with lone pairs of electrons (e.g., an alkoxy or protected hydroxyl group), and the organometallic reagent contains a chelating metal like magnesium, a different transition state is favored. The magnesium ion coordinates with both the carbonyl oxygen and the α-heteroatom, forming a rigid, five-membered cyclic intermediate. This chelation locks the conformation of the substrate, forcing the nucleophilic methyl group to attack from the less hindered face of this rigid structure. This pathway often leads to the opposite diastereomer predicted by the Felkin-Anh model, typically the anti product.

The choice between these two competing pathways can be influenced by several factors, including the nature of the protecting group on an α-hydroxy group and the specific halide in the Grignard reagent. For instance, bulky protecting groups like silyl (B83357) ethers tend to disfavor chelation, promoting Felkin-Anh control. Conversely, smaller protecting groups like methyl or benzyl (B1604629) ethers favor chelation control.

Recent studies have highlighted a significant "halide effect," where alkylmagnesium iodide reagents demonstrate particularly high levels of selectivity for the 1,3-syn diol product in additions to β-hydroxy ketones. This enhanced selectivity is attributed to the ability of the larger iodide ion to facilitate a more organized chelation-controlled transition state.

Table 1: Influence of Control Model on Diastereoselectivity of Nucleophilic Addition

| Control Model | Key Substrate Feature | Transition State | Predominant Product |

| Felkin-Anh | Non-chelating α-substituent | Staggered conformation, nucleophile attacks past the smallest group. | Syn diastereomer |

| Cram-Chelate | Chelating α-heteroatom (e.g., OR) | Rigid 5-membered ring involving Mg²⁺, carbonyl O, and α-O. | Anti diastereomer |

Addition to Epoxides and Ring-Opening Mechanisms

Methylmagnesium iodide is a potent nucleophile capable of opening the strained three-membered ring of epoxides. This reaction is a reliable method for forming new carbon-carbon bonds and producing alcohols. The mechanism, regioselectivity, and stereochemistry of this process are well-defined.

Mechanism : The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Epoxides, despite having an ether linkage which is typically unreactive, undergo ring-opening due to significant ring strain (angle and torsional strain). As a strong nucleophile and a strong base, the methyl group of methylmagnesium iodide directly attacks one of the electrophilic carbons of the epoxide ring. This nucleophilic attack and the breaking of the carbon-oxygen bond occur in a single, concerted step. This process forms a magnesium alkoxide intermediate. Subsequent workup with a mild acid (e.g., aqueous ammonium (B1175870) chloride) protonates the alkoxide to yield the final alcohol product.

Regioselectivity : In reactions with unsymmetrical epoxides under these basic/nucleophilic conditions, the methyl group preferentially attacks the less sterically hindered carbon atom. This selectivity is a hallmark of the SN2 mechanism, where accessibility of the electrophilic center is the dominant factor. Attack at the less substituted carbon minimizes steric repulsion in the transition state.

Stereochemistry : The ring-opening reaction is stereospecific. Consistent with the SN2 mechanism, the nucleophilic attack occurs from the backside relative to the carbon-oxygen bond being broken. This results in an inversion of configuration at the carbon center that is attacked. For example, the reaction of methylmagnesium iodide with cyclohexene (B86901) oxide, a meso compound, results in the formation of a racemic mixture of trans-2-methylcyclohexan-1-ol.

Acetal (B89532) Cleavage Mechanisms

While acetals are generally stable under basic conditions and are often used as protecting groups for carbonyls, they can undergo cleavage upon reaction with methylmagnesium iodide, particularly under forcing conditions. This reaction involves the fission of a carbon-oxygen bond and the formation of a new carbon-carbon bond.

The mechanism is distinct from simple hydrolysis and relies on the Lewis acidic character of the magnesium center and the nucleophilicity of the methyl group. The process is initiated by the coordination of the magnesium atom of the Grignard reagent to one of the acetal oxygens. This coordination weakens the C-O bond and facilitates its cleavage.

Research has provided strong evidence that the reaction proceeds through the formation of a relatively long-lived oxocarbonium ion intermediate. rsc.orgrsc.org Following the cleavage of the C-O bond, this positively charged intermediate is then attacked by the nucleophilic methyl group from a second equivalent of the Grignard reagent. This intermolecular transfer of the methyl group results in the formation of an ether. This pathway contrasts with a hypothetical intramolecular, four-center transition state. rsc.org In certain substrates, such as steroidal α-hydroxy acetals, the reaction can be more complex, sometimes involving skeletal rearrangements with the participation of neighboring functional groups. acs.org

Mechanisms of Coupling Reactions

Methylmagnesium iodide is a key reagent in various transition-metal-catalyzed coupling reactions that form carbon-carbon bonds, a fundamental transformation in synthetic chemistry.

Cross-Coupling Reaction Mechanisms (e.g., Palladium-Catalyzed)

The palladium-catalyzed cross-coupling of methylmagnesium iodide with organic halides (aryl, vinyl, or alkyl) is known as the Kumada-Tamao-Corriu coupling, or simply Kumada coupling. wikipedia.org It was one of the first catalytic cross-coupling methods discovered and remains a powerful synthetic tool. wikipedia.orgorganic-chemistry.org The generally accepted mechanism proceeds through a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states. wikipedia.orgwikipedia.orgjk-sci.com

The catalytic cycle consists of three primary steps:

Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the organic halide (R'-X). This step oxidizes the palladium from Pd(0) to Pd(II), forming a square planar organopalladium(II) halide intermediate (R'-Pd(II)-X). wikipedia.orgnobelprize.org

Transmetalation : The organomagnesium reagent (CH₃MgI) then reacts with the organopalladium(II) halide intermediate. The methyl group is transferred from magnesium to the palladium center, displacing the halide ion and forming a diorganopalladium(II) complex (R'-Pd(II)-CH₃). wikipedia.orgwikipedia.org

Reductive Elimination : This is the final, product-forming step. The two organic ligands (R' and CH₃) on the palladium center couple and are eliminated from the coordination sphere as the final product (R'-CH₃). This step reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle. wikipedia.orgwikipedia.org For this step to occur, the organic ligands typically need to be in a cis orientation to each other on the palladium complex. wikipedia.org

Table 2: Key Steps in the Palladium-Catalyzed Kumada Coupling Cycle

| Step | Palladium Oxidation State Change | Description |

| Oxidative Addition | Pd(0) → Pd(II) | The Pd(0) catalyst inserts into the R'-X bond. |

| Transmetalation | Pd(II) → Pd(II) | The CH₃ group from CH₃MgI replaces the halide on the palladium complex. |

| Reductive Elimination | Pd(II) → Pd(0) | The two organic groups couple and are released, regenerating the Pd(0) catalyst. |

Oxidative Homocoupling Mechanisms (e.g., TEMPO-Mediated)

Methylmagnesium iodide can undergo oxidative homocoupling to form ethane (B1197151) (CH₃-CH₃), although this is often an undesired side reaction. However, controlled oxidative homocoupling of aryl and vinyl Grignard reagents is a synthetically useful method for creating symmetrical molecules. The stable nitroxide radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can mediate this transformation without the need for transition metals.

Mechanistic studies of the TEMPO-mediated homocoupling of aryl Grignard reagents have shown that the reaction does not proceed through the generation of free aryl radicals. rsc.orgrsc.orgresearchgate.net Instead, the mechanism is believed to involve an intramolecular single-electron transfer (SET) within a magnesium-TEMPO complex. rsc.orgrsc.org

Key findings from these studies indicate:

Role of Magnesium Halide : The reaction is highly dependent on the presence of magnesium halides (e.g., MgBr₂). Bromide-free diarylmagnesium (Ar₂Mg) does not undergo homocoupling with TEMPO alone, but the reaction proceeds smoothly upon the addition of MgBr₂. rsc.orgrsc.orgresearchgate.net This suggests that the Grignard reagent exists in a Schlenk equilibrium, and the halide-containing species is crucial for the reaction.

Dimeric Complex : DFT calculations support a mechanism where a dimeric complex, such as Aryl₂MgBr₂Mg(THF)(TEMPO), is the key intermediate. rsc.org

Intramolecular Electron Transfer : The coupling is initiated by a single electron transfer from the aryl-magnesium moiety to the coordinated TEMPO ligand. This converts TEMPO into an anionic ligand and generates a biaryl radical anion intermediate within the complex, which then leads to the final coupled product. rsc.orgrsc.org

This mechanism explains why the reaction avoids free radicals, which could lead to unwanted side reactions. A similar TEMPO-catalyzed aerobic homocoupling protocol has also been established for aryl and alkenyl Grignard reagents. chimia.ch

Mechanisms of Other Reactions

Beyond the canonical reactions discussed above, methylmagnesium iodide engages in several other mechanistically distinct transformations.

Reaction with Carbon Dioxide : A classic application of Grignard reagents is the synthesis of carboxylic acids via carboxylation. The reaction of methylmagnesium iodide with carbon dioxide (often in the form of dry ice) proceeds by the nucleophilic addition of the methyl carbanion to the electrophilic carbon of the C=O double bond in CO₂. askiitians.comaskfilo.comaskfilo.com This attack forms a magnesium carboxylate salt intermediate (CH₃COOMgI). askfilo.comshaalaa.com Subsequent acidic workup protonates the carboxylate to yield acetic acid (ethanoic acid). askiitians.comaskfilo.com

Conjugate Addition (Michael Addition) : When reacting with α,β-unsaturated carbonyl compounds (enones), Grignard reagents can potentially undergo two modes of addition: 1,2-addition directly to the carbonyl carbon, or 1,4-conjugate addition to the β-carbon. For strongly basic, non-stabilized nucleophiles like methylmagnesium iodide, the reaction is typically under kinetic control, and the faster 1,2-addition is heavily favored, leading to the formation of an allylic alcohol. libretexts.org Conjugate 1,4-addition with Grignard reagents is generally not efficient unless a catalytic amount of a copper(I) salt (e.g., CuI) is added. The in-situ formation of an organocuprate-like species (a Gilman reagent) alters the reactivity, promoting selective 1,4-addition. harvard.edu

Single-Electron Transfer (SET) Pathways : While many Grignard additions are considered to proceed through a concerted, two-electron polar mechanism, a single-electron transfer (SET) pathway has been proposed, particularly for reactions with substrates that are good electron acceptors, such as certain aromatic ketones (e.g., benzophenone). nih.gov In a SET mechanism, an electron is transferred from the Grignard reagent to the carbonyl compound, forming a radical anion and a radical cation pair. These radical intermediates then combine to form the product. However, extensive studies using radical clock experiments have shown that for the additions of most Grignard reagents, including methylmagnesium iodide, to aldehydes and alkyl ketones, there is no evidence for SET. nih.gov The concerted polar mechanism is the dominant pathway in these cases, while the SET pathway is unlikely to contribute significantly to product formation except in specific cases involving sterically hindered or electronically activated substrates. nih.gov

Halogenation Reactions (Nucleophilic Halide Transfer via Sₙ2)

While Grignard reagents are primarily recognized as potent carbon-based nucleophiles, recent studies have illuminated their capacity to act as nucleophilic halide sources. acs.orgnih.gov In this less conventional mode of reactivity, the iodide component of methylmagnesium iodide participates in a nucleophilic substitution reaction. This is particularly observed in reactions with alkyl sulfonates, such as mesylates, which possess a good leaving group.

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. acs.orgnih.gov In this concerted, single-step process, the iodide ion from the methylmagnesium iodide attacks the electrophilic carbon atom of the alkyl mesylate. acs.org This "backside attack" occurs simultaneously with the departure of the mesylate leaving group, leading to an inversion of the stereochemical configuration at the carbon center. acs.orgnih.gov

The general mechanism can be depicted as follows:

Activation of the Substrate: The reaction is typically performed on an alcohol that has been converted to an alkyl mesylate. This conversion transforms the poor hydroxyl leaving group into a much more effective mesylate leaving group.

Nucleophilic Attack: The iodide, delivered from the methylmagnesium iodide, acts as the nucleophile, attacking the carbon atom bearing the mesylate group.

Displacement: The carbon-iodine bond forms concurrently with the cleavage of the carbon-oxygen bond of the mesylate group.

This halogenation reaction has been shown to be stereospecific and efficient, even on a multi-gram scale, highlighting its synthetic utility. acs.orgnih.gov

| Substrate | Reagent | Product | Mechanism | Key Feature |

| Alkyl Mesylate | Methylmagnesium iodide | Alkyl Iodide | Sₙ2 | Inversion of stereochemistry |

| Secondary Alcohol | 1. Mesyl Chloride (MsCl), Triethylamine (Et₃N) 2. Methylmagnesium iodide | Alkyl Iodide | In-situ mesylation followed by Sₙ2 | One-pot procedure |

It is important to note that the direct Sₙ2 reaction of Grignard reagents with alkyl halides is generally not a favorable or high-yielding process. masterorganicchemistry.comreddit.comstudentdoctor.net This is due to competing side reactions such as elimination and metal-halogen exchange. However, the use of substrates with better leaving groups, like mesylates, allows for the nucleophilic halide transfer to proceed efficiently. acs.orgnih.gov

Enolization Reactions with Ketones

Methylmagnesium iodide is a strong base in addition to being a strong nucleophile. This basicity is prominent in its reactions with ketones that possess α-hydrogens, particularly sterically hindered ketones. acs.orgscispace.com In such cases, instead of the expected nucleophilic addition to the carbonyl carbon, an acid-base reaction occurs, leading to the formation of a magnesium enolate. This process is known as enolization.

The mechanism involves the abstraction of a proton from the α-carbon of the ketone by the highly basic methyl group of the Grignard reagent.

Proton Abstraction: The methanide (B1207047) component of methylmagnesium iodide acts as a strong base, removing a proton from the carbon atom adjacent to the carbonyl group (the α-carbon). This is the rate-determining step. rsc.org

Formation of the Enolate: This deprotonation results in the formation of a magnesium enolate, a resonance-stabilized intermediate where the negative charge is delocalized between the α-carbon and the carbonyl oxygen. The magnesium and iodide ions are associated with the enolate oxygen.

Alkane Byproduct: The proton abstraction generates methane (B114726) as a gaseous byproduct.

The extent of enolization versus nucleophilic addition is influenced by several factors, including the steric hindrance around the carbonyl group of the ketone and the structure of the Grignard reagent. With highly hindered ketones, the pathway of nucleophilic attack is sterically inaccessible, and thus enolization becomes the predominant reaction pathway. acs.org

| Ketone Type | Reaction with Methylmagnesium iodide | Predominant Product | Mechanistic Pathway |

| Unhindered (e.g., Acetone) | Nucleophilic addition | Tertiary alcohol (after hydrolysis) vedantu.com | Nucleophilic addition |

| Sterically Hindered | Proton abstraction | Magnesium enolate | Enolization (Acid-Base) |

Kinetic studies of enolization reactions with Grignard reagents have shown that the reaction is first-order with respect to both the ketone and the Grignard reagent under certain conditions. rsc.org

Reaction with Carbon Dioxide

The reaction of methylmagnesium iodide with carbon dioxide is a classic and highly effective method for the synthesis of carboxylic acids. This reaction exemplifies the nucleophilic character of the Grignard reagent, where the methyl group attacks the electrophilic carbon atom of carbon dioxide. askiitians.comaskfilo.comaskfilo.com

The mechanism proceeds in two distinct stages: carboxylation followed by an acidic workup.

Nucleophilic Attack (Carboxylation): The nucleophilic methyl group of the methylmagnesium iodide attacks one of the electrophilic carbonyl carbons of the carbon dioxide molecule. This leads to the formation of a new carbon-carbon bond and the breaking of a carbon-oxygen π-bond. The result is a magnesium salt of a carboxylate, specifically a magnesium haloacetate. askiitians.comdoubtnut.com

Acidic Workup (Hydrolysis): The intermediate carboxylate salt is then treated with a dilute acid, such as hydrochloric acid or sulfuric acid, in a subsequent step. askiitians.comstackexchange.com The proton from the acid protonates the oxygen of the carboxylate, yielding the final carboxylic acid product, which in this case is acetic acid. askfilo.comaskfilo.com

This reaction provides a reliable method for extending a carbon chain by one carbon atom and introducing a carboxyl group.

| Reactant 1 | Reactant 2 | Intermediate | Final Product (after hydrolysis) |

| Methylmagnesium iodide | Carbon Dioxide (dry ice) | Magnesium iodoacetate | Acetic acid askfilo.comaskfilo.com |

V. Reactivity Profiles and Synthetic Transformations of Magnesium 2+ Iodide Methanide

Carbon-Carbon Bond Formation Reactions

The primary application of methylmagnesium iodide in organic chemistry is as a nucleophile for the creation of carbon-carbon bonds. The polarity of the carbon-magnesium bond results in a partial negative charge on the carbon atom, rendering it a potent nucleophile capable of attacking various electrophilic centers.

The reaction of methylmagnesium iodide with carbonyl compounds is a classic and highly effective method for synthesizing primary, secondary, and tertiary alcohols. The specific class of alcohol produced is determined by the nature of the carbonyl-containing starting material. khanacademy.orgorganicchemistrytutor.com The general mechanism involves the nucleophilic addition of the methyl group to the carbonyl carbon, forming a magnesium alkoxide intermediate, which is then protonated during an aqueous acidic workup to yield the final alcohol product. khanacademy.org

The reaction between methylmagnesium iodide and formaldehyde (B43269) (HCHO) is a reliable method for the synthesis of primary alcohols. organicchemistrytutor.comuoanbar.edu.iqadichemistry.com Specifically, this reaction yields ethanol. The process begins with the nucleophilic methyl group from the Grignard reagent attacking the carbonyl carbon of formaldehyde. doubtnut.comallen.in This addition leads to the formation of a magnesium alkoxide intermediate, which upon subsequent hydrolysis, yields ethanol. doubtnut.comallen.indoubtnut.com This transformation effectively adds a methyl group and a hydroxyl group to the original formaldehyde structure, extending the carbon chain by one.

Reaction Scheme: Synthesis of Ethanol

| Reactant 1 | Reactant 2 | Intermediate | Final Product |

|---|

When methylmagnesium iodide reacts with aldehydes other than formaldehyde, the product is a secondary alcohol. adichemistry.comvedantu.comdoubtnut.com For instance, the reaction with acetaldehyde (B116499) results in the formation of isopropyl alcohol. adichemistry.comdoubtnut.com In this synthesis, the nucleophilic methyl group of the Grignard reagent adds to the electrophilic carbonyl carbon of the aldehyde. vedantu.com The resulting intermediate, upon acidic workup, is converted to a secondary alcohol where the hydroxyl group is attached to the carbon that was originally part of the aldehyde's carbonyl group.

Reaction Scheme: Synthesis of Isopropyl Alcohol

| Reactant 1 | Reactant 2 | Intermediate | Final Product |

|---|

Tertiary alcohols are synthesized through the reaction of methylmagnesium iodide with either ketones or esters. organicchemistrytutor.comkeithwhitener.comlibretexts.org

From Ketones : The addition of methylmagnesium iodide to a ketone, such as acetone (B3395972), leads to the formation of a tertiary alcohol. vedantu.com The mechanism is analogous to the reactions with aldehydes, where the methyl group attacks the carbonyl carbon. Subsequent hydrolysis of the intermediate alkoxide yields the tertiary alcohol. For example, acetone reacts with methylmagnesium iodide to produce tert-butyl alcohol. adichemistry.comvedantu.com

From Esters : The reaction with esters requires two equivalents of the Grignard reagent to produce a tertiary alcohol where two identical alkyl groups (in this case, methyl groups) are attached to the carbinol carbon. uoanbar.edu.iqlibretexts.org The first equivalent of methylmagnesium iodide adds to the ester's carbonyl group to form an unstable tetrahedral intermediate. This intermediate then collapses, expelling the alkoxy group (-OR) to form a ketone. uoanbar.edu.iq This newly formed ketone immediately reacts with a second equivalent of the Grignard reagent, leading to a tertiary alcohol after hydrolysis. uoanbar.edu.iq

Reaction Scheme: Synthesis of Tertiary Alcohols

| Carbonyl Source | Reactant | Equivalents of CH₃MgI | Final Product |

|---|---|---|---|

| Ketone (e.g., Acetone) | Methylmagnesium Iodide (CH₃MgI) | 1 | Tertiary Alcohol (e.g., tert-Butyl alcohol) |

Methylmagnesium iodide can be used to synthesize carboxylic acids through a process known as carboxylation. This reaction involves the addition of the Grignard reagent to carbon dioxide, which is often used in its solid form (dry ice). masterorganicchemistry.comyoutube.com The nucleophilic methyl group attacks the electrophilic carbon atom of CO₂, forming a halomagnesium carboxylate salt. askiitians.comlibretexts.org Subsequent treatment with a strong aqueous acid protonates the carboxylate, yielding the final carboxylic acid product. masterorganicchemistry.comlibretexts.org This reaction is a valuable method for increasing the carbon chain length of a molecule by one carbon and introducing a carboxylic acid functional group. youtube.com For methylmagnesium iodide, the product of this reaction is acetic acid. adichemistry.com

Reaction Scheme: Synthesis of Acetic Acid

| Reactant 1 | Reactant 2 | Intermediate | Final Product |

|---|

The synthesis of cyclopropanols can be achieved through reactions involving magnesium iodide. While not a direct reaction of methylmagnesium iodide itself, anhydrous magnesium iodide (MgI₂) has been shown to be an effective promoter in the "homo 3+2" dipolar cycloaddition of nitrones with 1,1-cyclopropane diesters. nih.govfigshare.com This reaction leads to the formation of tetrahydro-1,2-oxazines in excellent yields. nih.govfigshare.com The process can also be carried out as a three-component reaction by combining an aldehyde, a hydroxylamine, and the cyclopropane (B1198618) in the presence of catalytic amounts of magnesium iodide. nih.govfigshare.com

Reactions with Unsaturated Systems (e.g., Cyclohexadienones, Germasilenes)

Methylmagnesium iodide engages in addition reactions with a variety of unsaturated systems. Its reaction with spirocyclohexadienones has been shown to proceed via a 1,3-addition mechanism to the enone system organic-chemistry.org.

A notable and well-studied reaction is its addition to compounds containing silicon-germanium double bonds, such as germasilenes. Research has demonstrated that methylmagnesium iodide adds regioselectively across the Ge=Si bond of tetramesitylgermasilene acs.orgacs.org. The methyl group attacks the silicon atom, while the magnesium iodide moiety bonds to the germanium atom. This process yields a germyl (B1233479) Grignard reagent, which can be subsequently hydrolyzed to produce the corresponding germane (B1219785) acs.orgacs.org.

The reaction pathway is as follows: Mes₂Ge=SiMes₂ + CH₃MgI → Mes₂Ge(MgI)-Si(CH₃)Mes₂

Further investigation has revealed that under thermal conditions (110 °C) and in the presence of excess methylmagnesium iodide, the resulting germyl Grignard reagent undergoes an unusual ligand exchange. The mesityl groups attached to the germanium atom are substituted by methyl groups from the Grignard reagent acs.orgacs.org. A proposed mechanism for this exchange involves the α-elimination of mesitylmagnesium halide to form a transient germylene intermediate, which is then trapped by another molecule of methylmagnesium iodide acs.org.

Kumada Cross-Coupling Reactions

Methylmagnesium iodide is a key reagent in Kumada cross-coupling reactions, one of the earliest methods for catalytic carbon-carbon bond formation stackexchange.comdoubtnut.com. This reaction couples the methyl group from the Grignard reagent with an organic halide (typically aryl, vinyl, or alkyl) in the presence of a transition metal catalyst, most commonly based on nickel or palladium stackexchange.com.

The catalytic cycle is widely understood to involve three primary steps:

Oxidative Addition: The low-valent metal catalyst (e.g., Ni(0) or Pd(0)) inserts into the carbon-halide bond of the organic halide.

Transmetalation: The methyl group is transferred from methylmagnesium iodide to the metal center, displacing the halide.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the new C-C bond and regenerating the active catalyst.

Nickel-catalyzed Kumada couplings are frequently employed, with catalysts such as [1,3-bis(diphenylphosphino)propane]nickel(II) chloride [NiCl₂(dppp)] being effective orgsyn.org. These reactions provide an efficient route for the synthesis of various methylated organic structures and have been utilized in stereospecific cross-coupling of benzylic ethers nih.gov. The reaction has significant industrial applications, including in the synthesis of pharmaceuticals like aliskiren (B1664508) and in the production of polythiophenes for organic electronics stackexchange.com.

Table 1: Examples of Kumada Cross-Coupling Reactions Using Methylmagnesium Iodide This table is interactive. Users can sort columns by clicking on the headers.

| Organic Halide | Catalyst | Solvent | Product Yield | Reference |

|---|---|---|---|---|

| Iodobenzene | [Ni(IPr)(PPh₃)Cl] (1 mol%) | THF | 98% | wikipedia.org |

| 4-Iodotoluene | [Ni(I)(Triphos)] (0.5 mol%) | THF | 94% | wikipedia.org |

| 4-Iodoanisole | [Ni(I)(Triphos)] (0.5 mol%) | THF | 86% | wikipedia.org |

Alkylation Reactions of Metals and Metalloids

A fundamental reaction of methylmagnesium iodide is the transfer of its methyl group to other metals or metalloids, a process known as transmetalation. This reaction is pivotal for preparing other organometallic reagents that may exhibit different reactivity or selectivity.

Like other Grignard reagents, methylmagnesium iodide can be used to prepare organocadmium compounds. For instance, it reacts with cadmium chloride to yield dimethylcadmium, a reagent historically used for the synthesis of ketones from acyl chlorides researchgate.net.

2 CH₃MgI + CdCl₂ → (CH₃)₂Cd + 2 Mg(I)Cl

Transmetalation is also central to the mechanism of copper-catalyzed reactions and the Kumada coupling itself, where the methyl group is transferred to the palladium or nickel catalyst stackexchange.com. Similarly, reactions with silicon halides (e.g., SiCl₄) or germanium halides lead to the formation of methylated organosilicon or organogermanium compounds. The reaction with germasilenes to form a germylmagnesium iodide is another example of its ability to functionalize a metalloid acs.orgacs.org.

Reactions Involving Protonolysis

Methylmagnesium iodide is not only a strong nucleophile but also a powerful Brønsted base. It readily reacts with any compound possessing an acidic proton in a process called protonolysis.

The reaction of methylmagnesium iodide with water is a classic example of protonolysis. Water, having active hydrogen atoms, acts as a proton source. The reaction is highly exothermic and vigorous, effectively quenching the Grignard reagent by converting it into an alkane nih.gov. The methyl carbanion abstracts a proton from water to form methane (B114726) gas, leaving behind magnesium hydroxide (B78521) iodide nih.gov.

The reaction is as follows: CH₃MgI + H₂O → CH₄ (g) + Mg(OH)I

This reactivity necessitates that all reactions involving Grignard reagents be conducted under strictly anhydrous (dry) conditions to prevent the premature destruction of the reagent.

Diastereoselective and Enantioselective Transformations

Methylmagnesium iodide can participate in additions to chiral carbonyl compounds, creating a new stereocenter. The stereochemical outcome of such reactions is often influenced by the existing stereochemistry of the substrate.